REACTION_CXSMILES
|
B.O1CC[CH2:4][CH2:3]1.O1CCCC1.ClC1C=CC([C@H]2N3C(SC(C(N4[CH2:47][C@H:46](F)[CH2:45][C@H:33]4[C:34]([N:36]4[CH2:43][C:40]5([CH2:42][CH2:41]5)[NH:39][CH2:38][C@@H:37]4C)=O)=O)=C3C(C)C)=N[C@]2(C2C=NC(Cl)=CC=2)C)=CC=1F.CO>C(OCC)(=O)C>[CH2:34]([N:36]1[CH2:43][C:40]2([CH2:41][CH2:42]2)[NH:39][CH2:38][CH2:37]1)[C:33]1[CH:45]=[CH:46][CH:47]=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
B.O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
compound
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)[C@@H]1[C@](N=C2SC(=C(N21)C(C)C)C(=O)N2[C@H](C(=O)N1[C@H](CNC3(CC3)C1)C)C[C@H](C2)F)(C)C=2C=NC(=CC2)Cl)F
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Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 19 hours
|
Duration
|
19 h
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol (450 ml), water (150 ml), and triethylamine (150 ml) were added to the residue
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography [chloroform:methanol=10:1 (v/v)]
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCNC2(CC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |